Isoidide mononitrate

Pharmacodynamics Vasodilation Structure-Activity Relationship

This L-isoidide-2-mononitrate (L-IIMN) is a high-potency organic nitrate vasodilator with 43.2-fold greater in vitro potency than isosorbide-5-mononitrate (IS-5-MN) and ~8x faster systemic clearance. Its incomplete oral bioavailability (~50%) and distinct pharmacokinetics preclude bioequivalent substitution with IS-5-MN. Ideal as an NO-donor calibration standard for cGMP and vascular relaxation assays. Use this pre-validated stereoisomer set for SAR studies correlating dianhydrohexitol backbone structure with pharmacodynamic outcomes.

Molecular Formula C6H9NO6
Molecular Weight 191.14 g/mol
Cat. No. B12302890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoidide mononitrate
Molecular FormulaC6H9NO6
Molecular Weight191.14 g/mol
Structural Identifiers
SMILESC1C(C2C(O1)C(CO2)O[N+](=O)[O-])O
InChIInChI=1S/C6H9NO6/c8-3-1-11-6-4(13-7(9)10)2-12-5(3)6/h3-6,8H,1-2H2
InChIKeyYWXYYJSYQOXTPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoidide Mononitrate: A High-Potency Organic Nitrate Vasodilator for Cardiovascular Research [1]


Isoidide mononitrate (CAS# 38709-03-4), also referred to as L-isoidide-2-mononitrate (L-IIMN), is a potent mononitrate vasodilator belonging to the class of organic nitrates [2]. Structurally, it is a nitrate ester of 1,4:3,6-dianhydro-D-glucitol (isoidide). The compound's primary mechanism of action involves serving as a prodrug for nitric oxide (NO), which stimulates soluble guanylate cyclase, leading to increased cyclic guanosine monophosphate (cGMP) and subsequent relaxation of vascular smooth muscle [1]. Its high potency in vitro and distinct pharmacokinetic profile in vivo position it as a key investigational agent for studying vasodilation mechanisms and nitrate pharmacology.

Why Isoidide Mononitrate Cannot Be Interchanged with Standard Mononitrates Like Isosorbide-5-Mononitrate (IS-5-MN)


In the class of organic mononitrates, structural isomerism leads to profound differences in pharmacodynamic potency and pharmacokinetic behavior, making generic substitution scientifically invalid. Isoidide mononitrate (L-IIMN) demonstrates up to 43.2-fold higher in vitro vasodilator potency compared to the commonly used drug isosorbide-5-mononitrate (IS-5-MN) [1]. Furthermore, its systemic clearance is approximately 8 times faster than that of IS-5-MN [2]. Critically, unlike IS-5-MN, L-IIMN exhibits incomplete oral bioavailability (~50%) due to this faster clearance, demonstrating that it cannot be considered a bioequivalent or therapeutically interchangeable alternative without significant dose adjustment [3]. These fundamental quantitative differences in potency, clearance, and bioavailability preclude any simple substitution between these isomeric compounds.

Quantitative Differentiation Guide: Isoidide Mononitrate vs. Isomeric Nitrates


In Vitro Vasodilator Potency: 43-Fold Superiority Over Isosorbide-5-Mononitrate

In a direct head-to-head comparison of four isomeric mononitrates in a rat aorta ring model, L-isoidide mononitrate (L-IIMN) exhibited the highest vasodilating potency. Based on the EC50 derived from the Hill equation, the relative potency of L-IIMN was found to be 43.2, making it 43.2-fold more potent than isosorbide-5-mononitrate (IS-5-MN, relative potency = 1.0) and 3.5-fold more potent than isosorbide-2-mononitrate (IS-2-MN, relative potency = 12.2) [1].

Pharmacodynamics Vasodilation Structure-Activity Relationship

Systemic Clearance: Significantly Faster Elimination Than Other Isomers

A comparative pharmacokinetic study in rats following a 2 mg/kg intravenous dose revealed that the systemic clearance (CL) of L-IIMN is substantially higher than its isomers. The mean systemic clearance of L-IIMN was measured at 65.1 ± 13.0 mL/min/kg, which is approximately 5.9-fold faster than isosorbide-2-mononitrate (IS-2-MN, 11.0 ± 2.3 mL/min/kg) and 7.9-fold faster than isosorbide-5-mononitrate (IS-5-MN, 8.23 ± 1.82 mL/min/kg) [1].

Pharmacokinetics Drug Metabolism Clearance

Oral Bioavailability: Incomplete and Distinct from Other Mononitrates

Unlike isosorbide mononitrates, which are known to have high oral bioavailability and are not subject to significant first-pass metabolism, L-isoidide mononitrate exhibits a unique pharmacokinetic behavior. After an oral dose of 2 mg/kg in rats, the oral bioavailability of L-IIMN was estimated to be only about 50% [1]. This incomplete bioavailability is consistent with its faster systemic clearance compared to other organic mononitrates [1].

Oral Bioavailability First-Pass Metabolism ADME

High-Impact Applications for Isoidide Mononitrate in Scientific Research


Mechanistic Studies of Nitrate Bioactivation and Tolerance

Isoidide mononitrate, with its 43-fold higher in vitro potency than IS-5-MN [1], is an exceptional tool for investigating the steps downstream of NO release, such as cGMP accumulation and vascular smooth muscle relaxation. Its high potency allows for the use of lower concentrations, minimizing potential off-target or solvent effects in isolated tissue baths or cell culture systems. The compound's well-defined, rapid clearance [2] makes it ideal for inducing and studying the washout of vasodilatory effects in real-time pharmacodynamic models.

Investigating Structure-Activity Relationships (SAR) of Organic Nitrates

The stark contrast in pharmacodynamic and pharmacokinetic properties between L-IIMN and its isomers, IS-2-MN and IS-5-MN, provides a powerful, pre-validated system for SAR studies [1]. Researchers can use this set of stereoisomers to correlate subtle structural changes in the dianhydrohexitol backbone with major functional outcomes like receptor/enzyme affinity for bioactivation, clearance rate by metabolic enzymes [2], and overall vasodilator potency. This makes L-IIMN a critical reference standard in the nitrate class.

Calibration of In Vitro and In Vivo Nitric Oxide (NO) Detection Assays

Due to its established relative potency (43.2x over IS-5-MN) [1] and predictable kinetics, L-IIMN serves as an excellent calibration compound for assays designed to measure NO release, cGMP production, or downstream vasodilation. Its use as a high-potency standard allows for the construction of robust dose-response curves across a wide dynamic range, aiding in the quantification of responses from unknown or less potent NO-donating compounds.

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